molecular formula C15H18N2O2 B1451960 [1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine CAS No. 1177348-71-8

[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine

Cat. No. B1451960
M. Wt: 258.32 g/mol
InChI Key: UQTWTTWDDWJPCM-UHFFFAOYSA-N
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Description

“[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine” is a complex organic compound. The compound contains a 2,3-dihydro-1,4-benzodioxin-6-yl group, which is a cyclic structure containing oxygen atoms . This group is connected to a 2,5-dimethylpyrrol-3-yl group, which is a five-membered ring containing nitrogen . The compound also contains a methanamine group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of new N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides as possible therapeutic agents for Alzheimer’s disease has been described . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques . For instance, the structures of sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, the properties of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide were studied .

Scientific Research Applications

  • Scientific Field: Chemistry

    • Application : The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-ethanone is used in chemical research .
    • Method of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
    • Results or Outcomes : The outcomes of the research involving this compound are not specified in the source .
  • Scientific Field: Biochemistry

    • Application : A compound with a similar structure, 2,3-Dihydro-1,4-benzodioxin-6-sulfonyl fluoride, is used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .
    • Method of Application : This compound is used in a new click chemistry approach through sulfates, which is a complimentary approach to using amides and phosphate groups as linkers .
    • Results or Outcomes : The specific results or outcomes of the research involving this compound are not provided in the source .
  • Scientific Field: Pharmacology

    • Application : N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL) compounds have been studied for their inhibitory effects on cholinestrases and lipoxygenase enzymes .
    • Method of Application : The specific methods of application or experimental procedures for these compounds are not provided in the source .
    • Results or Outcomes : The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .
  • Scientific Field: Chemistry

    • Application : The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-ethanone is used in chemical research .
    • Method of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
    • Results or Outcomes : The outcomes of the research involving this compound are not specified in the source .
  • Scientific Field: Biochemistry

    • Application : A compound with a similar structure, 2,3-Dihydro-1,4-benzodioxin-6-sulfonyl fluoride, is used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .
    • Method of Application : This compound is used in a new click chemistry approach through sulfates, which is a complimentary approach to using amides and phosphate groups as linkers .
    • Results or Outcomes : The specific results or outcomes of the research involving this compound are not provided in the source .
  • Scientific Field: Pharmacology

    • Application : N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL) compounds have been studied for their inhibitory effects on cholinestrases and lipoxygenase enzymes .
    • Method of Application : The specific methods of application or experimental procedures for these compounds are not provided in the source .
    • Results or Outcomes : The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .
  • Scientific Field: Chemistry

    • Application : The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-ethanone is used in chemical research .
    • Method of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
    • Results or Outcomes : The outcomes of the research involving this compound are not specified in the source .
  • Scientific Field: Biochemistry

    • Application : A compound with a similar structure, 2,3-Dihydro-1,4-benzodioxin-6-sulfonyl fluoride, is used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .
    • Method of Application : This compound is used in a new click chemistry approach through sulfates, which is a complimentary approach to using amides and phosphate groups as linkers .
    • Results or Outcomes : The specific results or outcomes of the research involving this compound are not provided in the source .
  • Scientific Field: Pharmacology

    • Application : N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL) compounds have been studied for their inhibitory effects on cholinestrases and lipoxygenase enzymes .
    • Method of Application : The specific methods of application or experimental procedures for these compounds are not provided in the source .
    • Results or Outcomes : The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .

Safety And Hazards

The safety and hazards associated with similar compounds have been studied . For instance, most of the new molecules synthesized in one study were found to be mildly cytotoxic and hence might be used as safe antibacterial agents .

properties

IUPAC Name

[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-10-7-12(9-16)11(2)17(10)13-3-4-14-15(8-13)19-6-5-18-14/h3-4,7-8H,5-6,9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTWTTWDDWJPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)OCCO3)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine
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[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine
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[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine
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[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine
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[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine
Reactant of Route 6
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[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine

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